molecular formula C12H14N2O2 B1584566 Methyl L-tryptophanate CAS No. 4299-70-1

Methyl L-tryptophanate

Cat. No.: B1584566
CAS No.: 4299-70-1
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-JTQLQIEISA-N
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Description

Methyl L-tryptophanate is an ester derivative of the amino acid L-tryptophan. It is characterized by the presence of a methyl group attached to the carboxyl group of L-tryptophan. The compound has the molecular formula C12H14N2O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Methyl L-tryptophanate, also known as L-Tryptophan methyl ester, primarily targets the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is a rate-limiting enzyme in the kynurenine pathway, which is a major metabolic pathway of the essential amino acid tryptophan .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . This pathway is responsible for the degradation of most dietary tryptophan into various bioactive compounds . These compounds regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-tryptophanate can be synthesized through the esterification of L-tryptophan. One common method involves the reaction of L-tryptophan with methanol in the presence of thionyl chloride. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through various techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl L-tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl L-tryptophanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-tryptophan: The parent amino acid from which methyl L-tryptophanate is derived.

    Methyl D-tryptophanate: An isomer with a different stereochemistry.

    Tryptophan methyl ester: Another ester derivative of tryptophan.

Uniqueness: this compound is unique due to its specific esterification at the carboxyl group of L-tryptophan. This modification imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884057
Record name L-Tryptophan, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-70-1
Record name L-Tryptophan methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tryptophan, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophan, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tryptophan, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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